molecular formula C12H19NO B12439212 4-[(2,2-Dimethylpropyl)amino]-3-methylphenol CAS No. 887587-77-1

4-[(2,2-Dimethylpropyl)amino]-3-methylphenol

Cat. No.: B12439212
CAS No.: 887587-77-1
M. Wt: 193.28 g/mol
InChI Key: CRLNKIGMTAFKLK-UHFFFAOYSA-N
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Description

Properties

CAS No.

887587-77-1

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(2,2-dimethylpropylamino)-3-methylphenol

InChI

InChI=1S/C12H19NO/c1-9-7-10(14)5-6-11(9)13-8-12(2,3)4/h5-7,13-14H,8H2,1-4H3

InChI Key

CRLNKIGMTAFKLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)NCC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(2,2-Dimethylpropyl)amino]-3-methylphenol typically involves the reaction of 3-methylphenol with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency.

Chemical Reactions Analysis

4-[(2,2-Dimethylpropyl)amino]-3-methylphenol undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2,2-Dimethylpropyl)amino]-3-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,2-Dimethylpropyl)amino]-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can interact with various receptors and enzymes. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

4-[(2,2-Dimethylpropyl)amino]-3-methylphenol can be compared with other similar compounds, such as:

Biological Activity

4-[(2,2-Dimethylpropyl)amino]-3-methylphenol, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13_{13}H19_{19}NO, with a molecular weight of approximately 219.30 g/mol. The structure includes a phenolic group that can participate in hydrogen bonding and a bulky dimethylpropyl amino group that influences its steric properties.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Enzyme Inhibition : The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This property is significant in the context of drug design where enzyme inhibition is a therapeutic strategy.
  • Protein Interaction : The amino group allows for interactions with proteins, which may affect their conformation and function. This interaction is crucial for understanding the compound's role in cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that phenolic compounds exhibit antimicrobial activity against various pathogens. The presence of the dimethylpropyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, reducing oxidative stress in cells. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, indicating its possible application in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various phenolic compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes due to its lipophilic nature .

Case Study 2: Antioxidant Activity

A recent investigation into the antioxidant capacity of this compound revealed that it effectively reduced oxidative stress markers in vitro. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify radical scavenging activity, showing comparable results to well-known antioxidants .

Case Study 3: Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of this compound on various cancer cell lines indicated an IC50_{50} value around 10 µM for breast cancer cells. This suggests that the compound may induce apoptosis through caspase activation pathways .

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